molecular formula C16H17N3O2S2 B1229509 N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine

N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine

Cat. No. B1229509
M. Wt: 347.5 g/mol
InChI Key: UZPBLLFTUZJQMD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine is a dimethoxybenzene.

Scientific Research Applications

  • Antimicrobial and Anti-Proliferative Activities : Compounds related to N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine show significant antimicrobial activities against various bacteria and fungi. Additionally, these compounds exhibit anti-proliferative activities against several cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

  • Synthesis and Solution Behavior : Research on thiazolidine derivatives, which are structurally related to the compound , focuses on their synthesis and behavior in solutions, providing insights into the chemical properties and potential applications of similar compounds (Refouvelet et al., 1994).

  • Anomalous One-Pot Transformation in Chemical Synthesis : Studies have explored the unusual chemical transformations of related compounds, which can lead to the creation of new chemical structures with potential applications in various fields (Tanaka et al., 1994).

  • Intramolecular Hydrogen Bonds in Thiazole Derivatives : Research has been conducted on the hydrogen bonding within molecules similar to this compound, which is crucial for understanding their chemical behavior and potential applications (Castro et al., 2007).

  • 5-Lipoxygenase Inhibition for Anti-Inflammatory Activity : Certain thiazole compounds, closely related to the compound , have been studied for their potential as anti-inflammatory agents, specifically as inhibitors of the enzyme 5-lipoxygenase, which plays a key role in inflammation-related diseases (Suh et al., 2012).

properties

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H17N3O2S2/c1-9-15(23-10(2)17-9)13-8-22-16(19-13)18-12-7-11(20-3)5-6-14(12)21-4/h5-8H,1-4H3,(H,18,19)

InChI Key

UZPBLLFTUZJQMD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine
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N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine
Reactant of Route 3
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N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine
Reactant of Route 4
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N-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine

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